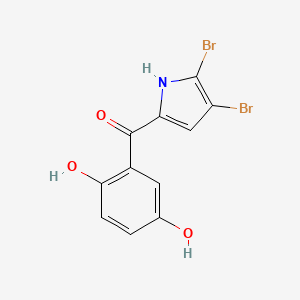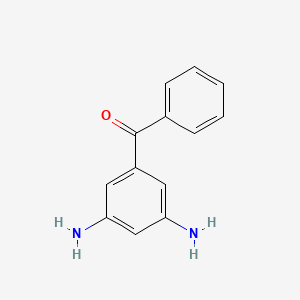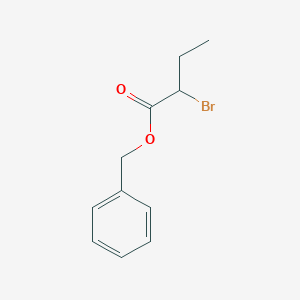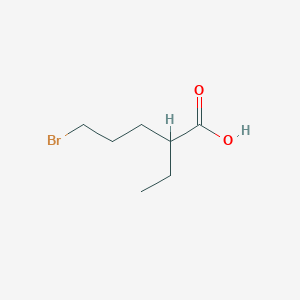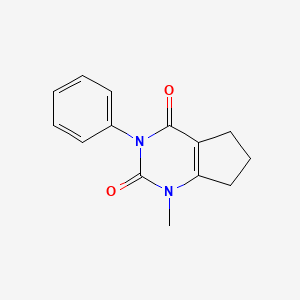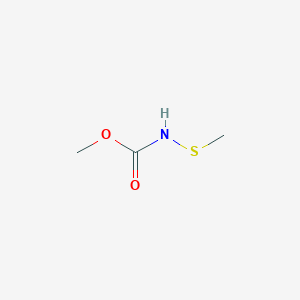
Methyl (methylsulfanyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (methylsulfanyl)carbamate: is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl (methylsulfanyl)carbamate can be synthesized through several methods. One common method involves the reaction of methanol with urea, resulting in the formation of methyl carbamate. This reaction is typically carried out under controlled conditions to ensure high yield and purity . Another method involves the reaction of ammonia with methyl chloroformate or dimethyl carbonate .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes. For example, the use of tin-catalyzed transcarbamoylation has been reported to be an efficient method for producing carbamates with high functional group tolerance . Additionally, the use of indium triflate as a catalyst has been shown to be effective in converting alcohols and urea into carbamates .
Análisis De Reacciones Químicas
Types of Reactions: Methyl (methylsulfanyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Methyl (methylsulfanyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various carbamate derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It has been shown to inhibit certain enzymes by forming stable carbamate adducts with active site residues .
Medicine: this compound derivatives are explored for their potential therapeutic applications. They are investigated as potential drugs for treating diseases such as cancer, epilepsy, and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the production of polymers, textiles, and coatings. It is also employed as a reactive intermediate in the synthesis of various chemicals .
Mecanismo De Acción
The mechanism of action of methyl (methylsulfanyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. It forms covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is often mediated through the formation of carbamate adducts, which stabilize the enzyme-inhibitor complex . Additionally, this compound can modulate receptor activity by binding to specific receptor sites, thereby influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Ethyl carbamate:
Phenyl carbamate: This compound is another carbamate derivative with distinct properties and uses in organic synthesis and medicinal chemistry.
Uniqueness: Methyl (methylsulfanyl)carbamate is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its ability to form stable carbamate adducts with enzymes and receptors makes it valuable in both research and industrial applications. Additionally, its versatility in undergoing various chemical reactions and its potential therapeutic applications set it apart from other carbamate derivatives .
Propiedades
Número CAS |
41744-82-5 |
|---|---|
Fórmula molecular |
C3H7NO2S |
Peso molecular |
121.16 g/mol |
Nombre IUPAC |
methyl N-methylsulfanylcarbamate |
InChI |
InChI=1S/C3H7NO2S/c1-6-3(5)4-7-2/h1-2H3,(H,4,5) |
Clave InChI |
DBROFCUBZSXYLG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


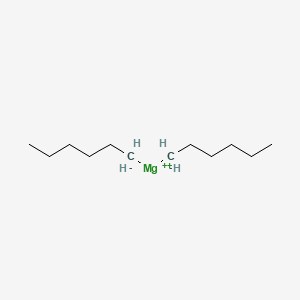
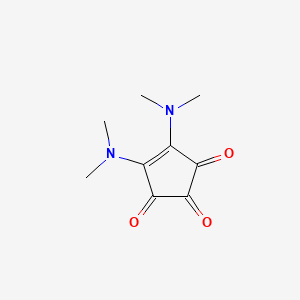

![Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane](/img/structure/B14670858.png)
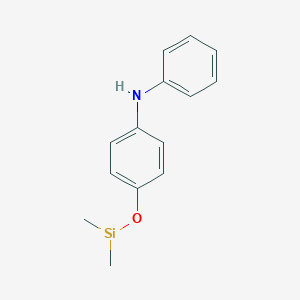
![N,N,2-Trimethyl-5-[(E)-(morpholin-4-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14670869.png)
